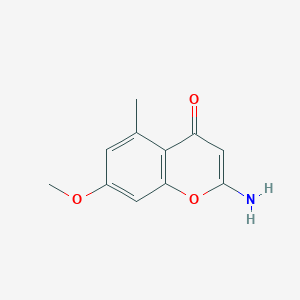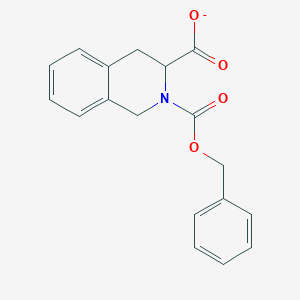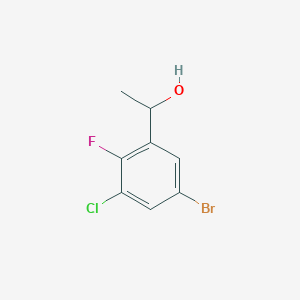
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol typically involves the halogenation of a phenyl ethanol precursor. One common method is the electrophilic aromatic substitution reaction, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine gas, and fluorine gas, in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone.
Reduction: 1-(5-Bromo-3-chloro-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanol: Similar structure but lacks the chlorine atom.
1-(3-Bromo-5-fluorophenyl)ethanol: Different positioning of halogen atoms on the benzene ring.
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone: Oxidized form of the compound.
Uniqueness
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol is unique due to the specific combination and positioning of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrClFO |
|---|---|
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
1-(5-bromo-3-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4,12H,1H3 |
InChI-Schlüssel |
KGZPKDBEULOEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC(=C1)Br)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


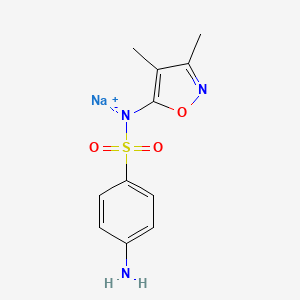
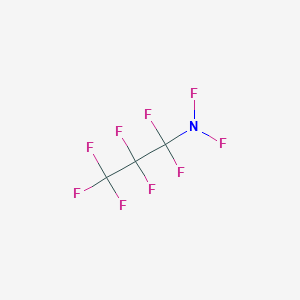

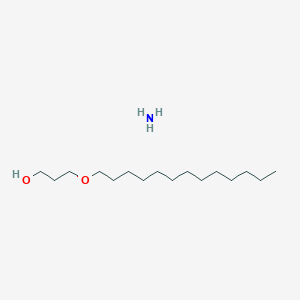
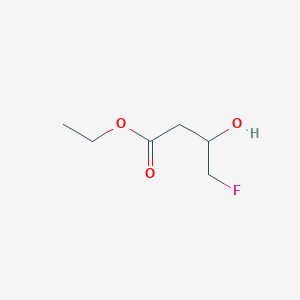
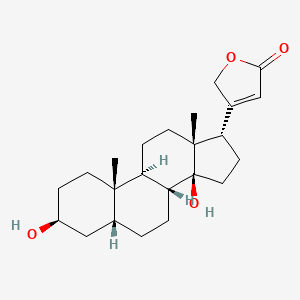
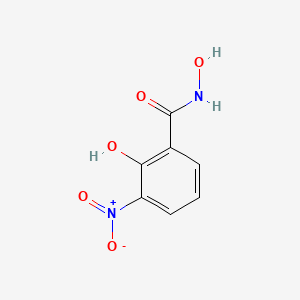
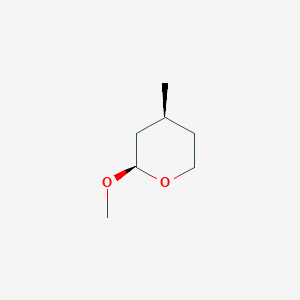
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
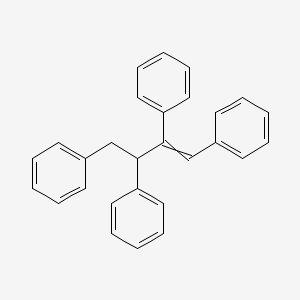
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

